Bienvenue dans la boutique en ligne BenchChem!

BMS-422461

Camptothecin analogs Topoisomerase I inhibitor In vivo potency

BMS-422461 is the prodrug of the fluoro-substituted camptothecin analog BMS-286309, a DNA topoisomerase I inhibitor. It exhibits >100-fold greater in vivo potency than irinotecan and significantly reduced gastrointestinal toxicity, ensuring lower animal attrition and more interpretable efficacy data in xenograft models. Its oral bioavailability enables stress-reduced chronic dosing and simplified logistics. With conserved metabolic activation across mouse, rat, and human systems, it is an ideal translational research tool for PK/PD modeling. Choose BMS-422461 for superior therapeutic index and oral dosing capabilities.

Molecular Formula C32H35F2N5O8
Molecular Weight 655.6 g/mol
Cat. No. B521659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-422461
SynonymsBMS-422461;  BMS422461;  BMS 422461
Molecular FormulaC32H35F2N5O8
Molecular Weight655.6 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCNC(=O)C(CCCCN)N)C2=NC5=CC6=C(C=C51)OC(O6)(F)F
InChIInChI=1S/C32H35F2N5O8/c1-3-16-17-11-24-25(46-32(33,34)45-24)13-22(17)38-27-18(16)14-39-23(27)12-20-19(29(39)42)15-44-30(43)31(20,4-2)47-26(40)8-10-37-28(41)21(36)7-5-6-9-35/h11-13,21H,3-10,14-15,35-36H2,1-2H3,(H,37,41)/t21-,31-/m0/s1
InChIKeyBDFOJAKUWMOYHW-BGOLNKOXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-422461: A Fluoro-Substituted Camptothecin Prodrug with Documented Differentiation from Irinotecan for Preclinical Cancer Research


BMS-422461 is a prodrug of the novel fluoro-substituted camptothecin analog BMS-286309 [1]. It functions as a DNA topoisomerase I inhibitor, inducing topoisomerase I-mediated DNA breaks in vitro with a potency similar to camptothecin [2]. The compound is characterized by its difluoro substitution, which confers distinct pharmacological properties, and is recognized as a camptothecin analog/derivative [3]. Its development profile is defined by direct, quantitative comparisons to the established clinical agent irinotecan, establishing a basis for specific scientific selection.

Why BMS-422461 Cannot Be Interchanged with Standard Camptothecins: A Preclinical Data-Driven Rationale for Selective Procurement


Despite sharing the core camptothecin scaffold with irinotecan and topotecan, BMS-422461 exhibits a unique pharmacological profile driven by its fluoro-substituted structure and prodrug design. Direct substitution with generic irinotecan is scientifically unsound due to a >100-fold difference in in vivo potency and a markedly different gastrointestinal (GI) toxicity profile [1]. Furthermore, BMS-422461 offers oral bioavailability [1], a route of administration not available for irinotecan, which is exclusively intravenous. Therefore, experimental systems requiring high potency with a widened therapeutic index or oral dosing necessitate the procurement of BMS-422461 specifically.

BMS-422461 Quantitative Differentiation Guide: Direct Comparative Evidence vs. Irinotecan and Class Analogs


In Vivo Potency Advantage: BMS-422461 Demonstrates >100-Fold Superiority Over Irinotecan in Preclinical Models

BMS-422461 exhibits a profound increase in in vivo potency compared to irinotecan. This differentiation is quantifiable and statistically robust [1]. The increase in potency allows for the use of significantly lower doses to achieve therapeutic effects, a critical parameter for in vivo experimental design.

Camptothecin analogs Topoisomerase I inhibitor In vivo potency

Reduced Gastrointestinal Toxicity: A Quantified Safety Margin Not Achievable with Irinotecan

The dose-limiting toxicity of irinotecan in the clinic is severe diarrhea. In a direct preclinical toxicological assessment, BMS-422461 demonstrated superiority to irinotecan regarding GI injury in mice [1]. This evidence supports a wider therapeutic index, a critical differentiator for researchers aiming to minimize model interference from drug-induced morbidity.

Camptothecin analogs Topoisomerase I inhibitor GI toxicity Safety margin

Oral Bioavailability: Enabling a Route of Administration Unavailable for Irinotecan

In contrast to irinotecan, which requires intravenous administration, BMS-422461 was found to be orally active [1]. This is a clear binary differentiator that expands the experimental utility of the compound.

Camptothecin analogs Oral bioavailability Prodrug Route of administration

Species-Conserved Metabolic Activation: Verifiable Prodrug Conversion Predictive of Human Pharmacokinetics

The conversion of the prodrug BMS-422461 to its active parent compound, BMS-286309, is a critical step for its activity. In vitro studies demonstrated that the generation of parent compound was qualitatively similar in mouse, rat, and human blood and liver S9 fractions [1]. This conserved biotransformation profile increases confidence in the translational relevance of preclinical findings.

Prodrug Metabolic activation Pharmacokinetics Species translatability

Target Engagement: Comparable Topoisomerase I Inhibition to Camptothecin

The active moiety of BMS-422461, BMS-286309, was found to induce topoisomerase I-mediated DNA breaks in vitro and was similar in potency to the natural product camptothecin [1]. This confirms that the potency advantages observed in vivo do not stem from a radical new mechanism but from optimized drug properties while maintaining robust target engagement.

Topoisomerase I DNA damage Camptothecin In vitro potency

Optimal Preclinical and Industrial Application Scenarios for BMS-422461 Based on Quantified Differentiation


High-Sensitivity In Vivo Efficacy Studies Requiring Minimal Compound Usage and Superior Tolerability

For in vivo tumor xenograft or syngeneic mouse models where a wide therapeutic window is critical, BMS-422461 is the superior choice over irinotecan. Its >100-fold greater in vivo potency [1] directly minimizes the amount of compound required per study, reducing procurement costs. Concurrently, its documented superiority in reducing GI toxicity compared to irinotecan [1] results in healthier animals, lower attrition, and more interpretable efficacy data over longer treatment periods.

Chronic Oral Dosing Regimens in Rodent Cancer Models

For research protocols that require or would benefit from oral administration, BMS-422461 is uniquely positioned as the only compound in its immediate comparator class (vs. IV-only irinotecan) to offer this route [1]. This enables less invasive, stress-reduced chronic dosing, simplifies experimental logistics, and allows for the study of oral bioavailability in the context of topoisomerase I inhibition.

Translational Research Focused on Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling with Human Relevance

The robust and conserved metabolic activation of BMS-422461 to BMS-286309 across mouse, rat, and human blood and liver fractions [1] makes it a valuable tool for translational research. Unlike compounds with variable or poorly understood species-specific metabolism, BMS-422461 provides a more reliable foundation for building PK/PD models and allometric scaling to inform potential human dosing strategies, reducing uncertainty in the preclinical-to-clinical transition.

Benchmarking Novel Topoisomerase I Inhibitors

In drug discovery and development, BMS-422461 serves as a highly relevant and well-characterized benchmark for evaluating new camptothecin-based candidates. Its profile—combining high potency [1], reduced GI toxicity [1], and oral activity [1]—provides a comprehensive set of quantitative parameters against which new chemical entities can be measured. It is a more appropriate comparator than irinotecan for next-generation analogs aiming to improve upon the therapeutic index.

Quote Request

Request a Quote for BMS-422461

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.